2-Azaspiro[3.3]heptane hydrochloride
Description
Structural Classification of Spirocyclic Compounds
Spirocyclic compounds constitute a fundamental class of organic molecules distinguished by their unique structural architecture involving two or more rings sharing a single common atom, known as the spiroatom. The defining characteristic that separates spiro compounds from other bicyclic structures is the presence of only one common atom connecting the rings, creating a distinctive three-dimensional molecular geometry. In the specific case of this compound, the spiro center is a quaternary carbon atom that serves as the junction point between two saturated rings, with the nitrogen heteroatom incorporated into one of the four-membered rings.
The nomenclature of spirocyclic compounds follows established International Union of Pure and Applied Chemistry conventions, where the prefix "spiro" is combined with bracketed numbers indicating the number of carbon atoms in each ring system. For 2-azaspiro[3.3]heptane, the designation [3.3] indicates two three-carbon chains extending from the spiro carbon, forming two four-membered rings when the spiro carbon is included. The "2-aza" prefix specifies that a nitrogen atom occupies the second position in the numbering system, replacing a carbon atom in one of the rings.
Spirocyclic compounds can be broadly classified into carbocyclic and heterocyclic categories based on the nature of their constituent atoms. Carbocyclic spiro compounds contain exclusively carbon atoms in their ring systems, while heterocyclic spiro compounds incorporate at least one heteroatom such as nitrogen, oxygen, or sulfur. This compound belongs to the heterocyclic category due to the presence of the nitrogen heteroatom, which significantly influences both its chemical reactivity and biological activity profiles.
The three-dimensional structure of spirocyclic compounds provides several advantageous properties compared to traditional planar aromatic systems. The perpendicular arrangement of the rings in spiro compounds results in suppression of molecular interactions between pi-systems, enhanced solubility characteristics, and prevention of excimer formation often observed in solid-state fluorescent compounds. Additionally, the rigidity of the spirocyclic framework contributes to improved binding specificity in biological systems by reducing conformational flexibility and entropy penalties during protein-ligand interactions.
Historical Development of Azaspiro[3.3]heptane Derivatives
The historical development of azaspiro[3.3]heptane derivatives can be traced back to fundamental discoveries in spirocyclic chemistry, beginning with von Baeyer's identification of the first spiro compound in 1900. This pioneering work established the foundation for understanding spirocyclic structures and their unique chemical properties. The systematic study of spiro compounds gained momentum throughout the twentieth century as chemists recognized their potential for creating novel three-dimensional molecular architectures.
The specific development of azaspiro[3.3]heptane derivatives emerged from broader research efforts focused on small ring heterocycles and their applications in medicinal chemistry. Early synthetic approaches to these compounds faced significant challenges due to the inherent strain present in four-membered ring systems and the complexity of introducing nitrogen heteroatoms in controlled positions. Initial synthetic methodologies relied heavily on cyclization reactions involving suitable precursors, though yields were often modest and reaction conditions required careful optimization.
A significant advancement in the field occurred with the development of improved synthetic methodologies for preparing azaspiro[3.3]heptane derivatives. Research groups began exploring thermal cycloaddition reactions, particularly [2+2] cycloaddition processes, as efficient routes to these challenging targets. These methodological improvements enabled more systematic studies of structure-activity relationships and expanded the accessibility of diverse azaspiro[3.3]heptane derivatives for biological evaluation.
The evolution of azaspiro[3.3]heptane chemistry has been closely linked to advances in synthetic organic chemistry techniques. Modern synthetic approaches have incorporated sophisticated reagents and reaction conditions, including lithium aluminum hydride-mediated reductions, tosyl protection strategies, and metal-catalyzed coupling reactions. These developments have enabled the preparation of azaspiro[3.3]heptane derivatives with enhanced yields and improved scalability for pharmaceutical applications.
Contemporary research in azaspiro[3.3]heptane derivatives has been driven by the recognition of their potential as bioisosteres for established pharmaceutical scaffolds. The unique geometry and conformational constraints of these compounds offer opportunities to access previously unexplored chemical space while maintaining favorable pharmacological properties.
Significance in Modern Medicinal Chemistry
The significance of this compound in modern medicinal chemistry stems from its exceptional potential as a structural surrogate for traditional pharmaceutical scaffolds, particularly piperidine and related six-membered nitrogen heterocycles. This bioisosteric relationship has profound implications for drug discovery efforts, as it provides access to novel chemical space while potentially maintaining or enhancing desired biological activities.
Recent pharmaceutical research has increasingly focused on three-dimensional molecular frameworks that can escape the limitations of traditional flat aromatic systems. The rigid bicyclic structure of this compound offers several advantages in this context, including reduced conformational entropy penalties during protein binding interactions and enhanced selectivity profiles due to its unique geometric constraints. These properties have made azaspiro[3.3]heptane derivatives attractive targets for pharmaceutical companies seeking to develop next-generation therapeutic agents.
The compound's utility in medicinal chemistry applications is further enhanced by its favorable physicochemical properties. The incorporation of the nitrogen heteroatom provides opportunities for hydrogen bonding interactions with biological targets, while the spirocyclic framework contributes to improved solubility characteristics compared to purely carbocyclic analogs. These properties are particularly valuable in the development of central nervous system-active compounds, where blood-brain barrier penetration and metabolic stability are critical considerations.
Industrial applications of this compound have expanded significantly as synthetic methodologies have improved. Scalable preparation methods now enable the production of multi-gram quantities suitable for pharmaceutical development programs. The compound serves as a key intermediate in the synthesis of more complex pharmaceutical candidates, with its stable hydrochloride salt form providing advantages in terms of handling, storage, and purification processes.
Contemporary drug discovery programs have incorporated azaspiro[3.3]heptane derivatives into various therapeutic areas, including treatments for neurological disorders, metabolic diseases, and oncological applications. The unique structural features of these compounds enable interactions with protein targets that may be difficult to address using conventional pharmaceutical scaffolds, opening new avenues for therapeutic intervention.
The future prospects for this compound in medicinal chemistry appear particularly promising given ongoing advances in synthetic methodology and computational drug design. As pharmaceutical researchers continue to explore the boundaries of chemical space, spirocyclic compounds like this compound are expected to play increasingly important roles in the development of innovative therapeutic agents that address unmet medical needs through novel mechanisms of action.
Properties
IUPAC Name |
2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGSZIVCFBCPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420271-08-4 | |
| Record name | 2-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[3.3]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection and treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs scalable processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds .
Scientific Research Applications
Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride
The synthesis of this compound involves several chemical transformations that yield this compound efficiently. One notable synthetic route includes the use of lithium aluminum hydride for reduction processes, followed by ring closure reactions with various sulfonamides to produce the desired spiro compound with high yields . The synthesis is characterized by mild reaction conditions and high overall yields, making it suitable for larger-scale preparations.
Pharmacological Properties
This compound exhibits significant pharmacological potential due to its structural resemblance to piperidine and piperazine derivatives, which are well-known for their diverse biological activities. Research indicates that compounds derived from this scaffold can act as:
- Antidepressants : Analogues of 2-azaspiro[3.3]heptane have shown promise in treating depression through their interaction with neurotransmitter systems.
- Antineoplastic Agents : Some derivatives have been evaluated for their ability to inhibit tumor growth, suggesting potential applications in cancer therapy.
- Antiviral and Antibacterial Agents : The spiro compound's unique structure allows it to interact effectively with biological targets, making it a candidate for developing new antiviral and antibacterial drugs .
Case Studies
Several studies have highlighted the effectiveness of 2-azaspiro[3.3]heptane derivatives in various biological assays:
- Inhibition of Kinases : A derivative known as 6-amino-2-azaspiro[3.3]heptane has been reported to inhibit several kinases (CDK1, CDK2, CDK5) involved in cell cycle regulation, indicating its potential as an anticancer agent .
- Peptidomimetic Drugs : The constrained structure of 2-azaspiro[3.3]heptane makes it a valuable scaffold for designing peptidomimetics that can selectively bind to biological targets, enhancing drug efficacy and selectivity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-azaspiro[3.3]heptane is crucial for optimizing its pharmacological properties. Variations in substituents on the azaspiro framework can significantly affect biological activity:
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| 6-amino-2-azaspiro | Anticancer | Inhibits kinases involved in cell proliferation |
| 6-carboxylic acid | Antidepressant | Modulates neurotransmitter systems |
| Thia derivatives | Antiviral | Effective against respiratory syncytial virus |
Mechanism of Action
The mechanism of action of 2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. This compound can mimic the structure of piperidine, allowing it to interact with similar biological pathways .
Comparison with Similar Compounds
Core Structural Analogs
The following compounds share the 2-azaspiro[3.3]heptane backbone but differ in substituents or ring size:
Key Observations :
Functionalized Derivatives
Derivatives with aromatic or functional group substitutions exhibit diverse applications:
Key Observations :
Biological Activity
2-Azaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 133.62 g/mol, serves as a promising scaffold for drug design and development.
Structural Characteristics
The spirocyclic structure of this compound allows it to mimic various bioactive compounds, particularly piperidine derivatives, which are prevalent in many pharmaceutical agents. The presence of nitrogen within its structure enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. As a bioisostere of piperidine, it can effectively mimic the biological effects of piperidine-containing compounds by engaging similar pathways and receptors in biological systems.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Cancer Treatment : It is being explored as a building block for the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors, which are crucial in cancer therapy .
- Neurodegenerative Diseases : The compound may also serve as a precursor for leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are investigated for their role in treating Parkinson's disease .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their notable features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6-Butyl-2-azaspiro[3.3]heptane hydrochloride | Structure | Mimics piperidine; potential drug candidate |
| Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Structure | Hydroxyl group enhances solubility |
| 6-Methyl-2-azaspiro[3.3]heptane | Structure | Variation in sterics may affect biological activity |
Synthesis and Evaluation
- Synthesis : The synthesis of this compound typically involves constructing the spirocyclic scaffold through ring closure reactions using various electrophiles and nucleophiles. This synthetic route demonstrates scalability for potential industrial production.
- Biological Evaluation : In various studies, derivatives of this compound have shown selective inhibition against kinases such as CDK1, CDK2, CDK5, and GSK-3, indicating its potential as a therapeutic agent in oncology and other fields .
Clinical Relevance
The relevance of this compound extends into clinical applications where it is being evaluated for its efficacy and safety profiles in preclinical models. For instance, research on its analogs has demonstrated promising results in inhibiting specific cancer cell lines and neurodegenerative pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-Azaspiro[3.3]heptane hydrochloride to improve yield and purity?
- Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, such as solvent polarity (e.g., THF or DCM for spirocyclic stability), temperature control to prevent ring-opening side reactions, and catalysts (e.g., palladium for cross-coupling steps). Purification via recrystallization or preparative HPLC (using hexanesulfonic acid-based mobile phases ) can enhance purity. Monitoring intermediates with NMR (e.g., verifying spirocyclic integrity via H/C shifts) is critical .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its intermediates?
- Methodological Answer:
- NMR Spectroscopy : H NMR (e.g., distinguishing axial/equatorial protons in the spirocyclic system) and C NMR (confirming quaternary carbons at the spiro junction) .
- HPLC : Use ion-pair chromatography with hexanesulfonic acid additives to resolve polar degradation products .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H] for CHN·ClH, expected m/z 134.07) .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies by storing samples at varying temperatures (-20°C, 4°C, room temperature) and humidity levels. Monitor degradation via HPLC for purity loss and NMR for structural integrity. Solutions in polar aprotic solvents (e.g., DMSO) should be tested for hydrolysis over time .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility of this compound compared to piperidine?
- Methodological Answer: Use molecular dynamics (MD) simulations to compare exit vector angles and substituent distances. The spirocyclic system’s rigid scaffold mimics meta-substituted benzene angles (~120°), whereas piperidine exhibits greater flexibility. Density Functional Theory (DFT) can calculate strain energy (~5–10 kcal/mol higher than piperidine) to rationalize reactivity differences .
Q. What strategies are effective for introducing functional groups into the 2-Azaspiro[3.3]heptane scaffold while maintaining its spirocyclic integrity?
- Methodological Answer:
- Late-Stage Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) on brominated intermediates .
- Carboxylic Acid Derivatives : Convert spirocyclic amines to esters (e.g., tert-butyl carbamate protection) or amides via EDC/HOBt coupling .
- Chiral Resolution : Separate enantiomers using chiral HPLC columns (e.g., amylose-based) to retain stereochemical purity .
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays for 2-Azaspiro[3.3]heptane derivatives?
- Methodological Answer:
- Assay Standardization : Normalize cell viability assays (e.g., MTT) using consistent incubation times and controls.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on antiprotozoal potency) to isolate key pharmacophores .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?
- Methodological Answer: Batch reproducibility issues arise from exothermic ring-closing steps. Implement flow chemistry for controlled temperature and pressure. Optimize workup procedures (e.g., aqueous extraction to remove HCl byproducts) and validate purity with orthogonal methods (NMR, HPLC, X-ray crystallography) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer:
- Reagent Purity : Verify anhydrous conditions and catalyst activity (e.g., Pd(PPh) for coupling steps).
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect incomplete conversions.
- Reproducibility : Cross-validate protocols with independent labs, documenting exact stoichiometry and solvent grades .
Biological Evaluation
Q. What in vitro models are most suitable for evaluating the bioactivity of 2-Azaspiro[3.3]heptane derivatives?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
